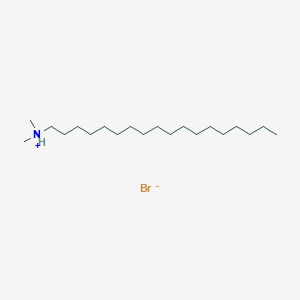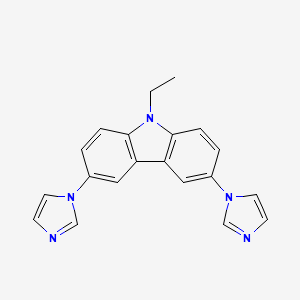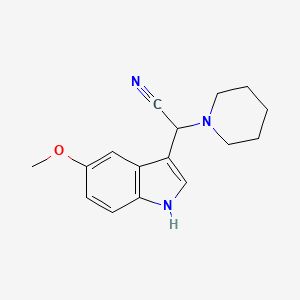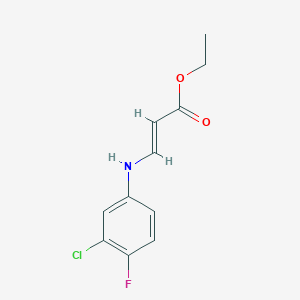
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is an organic compound that belongs to the class of anilino derivatives These compounds are characterized by the presence of an aniline group attached to a propenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the β-carbon of the acrylate, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the propenoate moiety, converting it to a single bond.
Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl 3-(3-chloro-4-fluoroanilino)propanoate.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of polymers and advanced materials.
Biology: As a probe for studying enzyme interactions and biological pathways.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The aniline moiety can form hydrogen bonds and π-π interactions with proteins, while the propenoate group can participate in Michael addition reactions with nucleophilic residues in enzymes.
相似化合物的比较
Similar Compounds
- Ethyl (E)-3-(3-chloroanilino)prop-2-enoate
- Ethyl (E)-3-(4-fluoroanilino)prop-2-enoate
- Ethyl (E)-3-(3-bromo-4-fluoroanilino)prop-2-enoate
Uniqueness
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C11H11ClFNO2 |
|---|---|
分子量 |
243.66 g/mol |
IUPAC 名称 |
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate |
InChI |
InChI=1S/C11H11ClFNO2/c1-2-16-11(15)5-6-14-8-3-4-10(13)9(12)7-8/h3-7,14H,2H2,1H3/b6-5+ |
InChI 键 |
PSUXUVSPLFASGS-AATRIKPKSA-N |
手性 SMILES |
CCOC(=O)/C=C/NC1=CC(=C(C=C1)F)Cl |
规范 SMILES |
CCOC(=O)C=CNC1=CC(=C(C=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


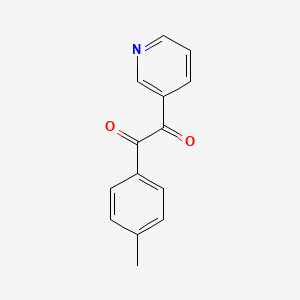
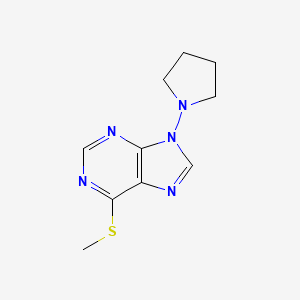
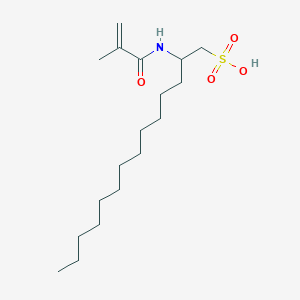
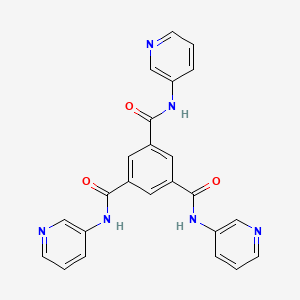
![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
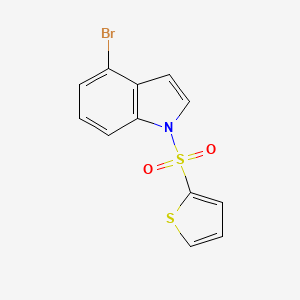

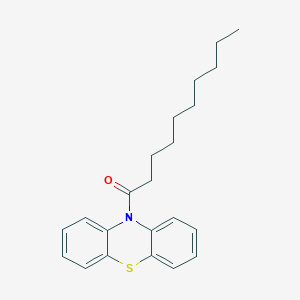
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

